molecular formula C20H20O9 B15142167 Resveratrol 3-O-beta-D-glucuronide-d4

Resveratrol 3-O-beta-D-glucuronide-d4

Cat. No.: B15142167
M. Wt: 408.4 g/mol
InChI Key: QWSAYEBSTMCFKY-IBVOQACESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resveratrol 3-O-beta-D-glucuronide-d4: is a glucuronide derivative of resveratrol, a polyphenol found in grapes, nuts, and red wine skins. This compound is an active metabolite of resveratrol and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of resveratrol 3-O-beta-D-glucuronide-d4 involves several steps. Initially, resveratrol triesters are selectively monodeacylated using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation is achieved using the trichloroacetimidate procedure, followed by mild hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions: Resveratrol 3-O-beta-D-glucuronide-d4 undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and glucuronidation .

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, along with its isomeric forms .

Properties

Molecular Formula

C20H20O9

Molecular Weight

408.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D

InChI Key

QWSAYEBSTMCFKY-IBVOQACESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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